Cas no 2228991-44-2 (2-methyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanal)

2-Methyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanal is a specialized aldehyde derivative featuring a tetrahydroindole core, which imparts unique reactivity and structural versatility. Its molecular framework combines an aldehyde functionality with a sterically hindered 2-methylpropanal group, enhancing its potential as an intermediate in fine chemical synthesis. The tetrahydroindole moiety offers opportunities for further functionalization, making it valuable in pharmaceutical and agrochemical research. This compound’s stability and well-defined reactivity profile facilitate its use in selective transformations, such as reductive amination or condensation reactions. Its structural features make it particularly useful for constructing complex heterocyclic systems or as a precursor for bioactive molecule development.
2-methyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanal structure
2228991-44-2 structure
Product Name:2-methyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanal
CAS No:2228991-44-2
MF:C12H17NO
MW:191.269483327866
CID:5854349
PubChem ID:165759887
Update Time:2025-11-01

2-methyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanal
    • 2228991-44-2
    • EN300-1754253
    • Inchi: 1S/C12H17NO/c1-12(2,8-14)11-7-9-5-3-4-6-10(9)13-11/h7-8,13H,3-6H2,1-2H3
    • InChI Key: XWZUQOLVDWZKTF-UHFFFAOYSA-N
    • SMILES: O=CC(C)(C)C1=CC2CCCCC=2N1

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.9Ų

2-methyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanal Pricemore >>

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2-methyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanal Related Literature

Additional information on 2-methyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanal

Introduction to 2-Methyl-2-(4,5,6,7-Tetrahydro-1H-lndol-2-Yl)Propanal (CAS No. 2228991-44-2)

The compound cas no 2228991-44-2, also known as 2-methyl-2-(4,5,6,7-tetrahydro-1H-lndol-2-yl)propanal, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of aldehydes and features a unique structure that combines a propanal moiety with a tetrahydroindole ring system. The presence of the tetrahydroindole group imparts distinctive electronic and steric properties to the molecule, making it an interesting subject for both academic research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the precise construction of the carbon-carbon bonds within the tetrahydroindole framework. Additionally, researchers have explored the use of biocatalytic methods to synthesize this compound, leveraging enzymes such as aldehyde oxidases to achieve high yields and enantioselectivity. These developments underscore the growing interest in this compound as a versatile building block for more complex molecular architectures.

The structural uniqueness of cas no 2228991-44-2 has led to its exploration in various biological contexts. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead molecule in drug discovery efforts targeting oncological and inflammatory diseases. Furthermore, its ability to act as a chiral auxiliary in asymmetric synthesis has been reported in recent literature, highlighting its utility in enantioselective reactions.

In terms of applications beyond biology, this compound has shown promise in materials science. Specifically, it has been used as a precursor in the synthesis of advanced polymers with tailored electronic properties. The incorporation of the tetrahydroindole group into polymer backbones has been shown to enhance their conductivity and stability under various environmental conditions. This opens up new avenues for its use in electronic devices such as organic light-emitting diodes (OLEDs) and flexible electronics.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in confirming the structure and purity of this compound. Recent studies have also employed computational methods like density functional theory (DFT) to investigate its electronic properties and reactivity patterns at a molecular level. These computational insights have provided valuable guidance for optimizing synthetic routes and predicting biological activity.

In conclusion, cas no 228991-44-3, or cas no 3, represents a fascinating example of how modern chemical synthesis and characterization techniques can be harnessed to develop novel compounds with diverse applications. As research continues to uncover new properties and uses for this molecule, it is poised to play an increasingly important role in both academic and industrial settings.

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